molecular formula C22H15ClF3N3OS B2830777 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 723333-51-5

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2830777
CAS No.: 723333-51-5
M. Wt: 461.89
InChI Key: AVAGXNSPKFDZGC-UHFFFAOYSA-N
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Description

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group substituted with a chloro and trifluoromethyl group, and a phenoxymethyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Substitution Reactions: The phenyl group with chloro and trifluoromethyl substituents can be introduced via electrophilic aromatic substitution reactions.

    Phenoxymethyl Group Introduction: The phenoxymethyl group can be attached through nucleophilic substitution reactions involving phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring itself, potentially leading to ring opening or hydrogenation.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an analgesic, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include inflammatory pathways, pain signaling, or microbial metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various pharmaceuticals.

    4-chloro-3-(trifluoromethyl)phenyl isothiocyanate: Utilized in organic synthesis and medicinal chemistry.

Uniqueness

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and phenoxymethyl group differentiate it from other similar compounds, potentially offering unique pharmacological profiles and applications.

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3OS/c23-18-11-10-15(12-17(18)22(24,25)26)29-20(27-28-21(29)31)13-30-19-9-5-4-8-16(19)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAGXNSPKFDZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC3=NNC(=S)N3C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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